molecular formula C10H11NO2 B14311637 3-(Benzyloxy)propanenitrile oxide CAS No. 112032-18-5

3-(Benzyloxy)propanenitrile oxide

Katalognummer: B14311637
CAS-Nummer: 112032-18-5
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: YHBYTPYRAOJDDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)propanenitrile oxide is an organic compound with the molecular formula C10H11NO. It is characterized by a benzyloxy group attached to a propanenitrile oxide moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Benzyloxy)propanenitrile oxide can be synthesized through several methods. One common approach involves the reaction of benzyloxypropanenitrile with an oxidizing agent. The nitrile group can be introduced through the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions . Another method involves the dehydration of amides using phosphorus(V) oxide, which removes water from the amide group to form the nitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)propanenitrile oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Benzoic acids.

    Reduction: Amines.

    Substitution: Benzylic halides.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)propanenitrile oxide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)propanenitrile oxide involves its interaction with various molecular targets. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzyloxy)propionitrile: Similar structure but lacks the oxide group.

    Benzyl cyanide: Contains a benzylic nitrile group but lacks the propanenitrile oxide moiety.

    Phenylacetonitrile: Similar nitrile functionality but different overall structure.

Uniqueness

3-(Benzyloxy)propanenitrile oxide is unique due to the presence of both a benzyloxy group and a nitrile oxide moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

112032-18-5

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

3-phenylmethoxypropanenitrile oxide

InChI

InChI=1S/C10H11NO2/c12-11-7-4-8-13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2

InChI-Schlüssel

YHBYTPYRAOJDDU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCCC#[N+][O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.